molecular formula C21H34N2O2 B3813042 1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol

1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol

Cat. No.: B3813042
M. Wt: 346.5 g/mol
InChI Key: FKQWGJDMBUMQBA-UHFFFAOYSA-N
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Description

1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes cyclobutylamino and cyclohexyl groups, making it a subject of interest for researchers and industrial chemists.

Properties

IUPAC Name

1-[2-[(cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-23(19-11-3-2-4-12-19)15-20(24)16-25-21-13-6-5-8-17(21)14-22-18-9-7-10-18/h5-6,8,13,18-20,22,24H,2-4,7,9-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQWGJDMBUMQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC=C1CNC2CCC2)O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes:

    Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.

    Introduction of the cyclobutylamino group: The phenoxy intermediate is then reacted with a cyclobutylamine derivative under controlled conditions to introduce the cyclobutylamino group.

    Addition of the cyclohexyl(methyl)amino group: Finally, the compound is subjected to a reaction with a cyclohexyl(methyl)amine derivative to complete the synthesis.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating biological pathways or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products.

Mechanism of Action

The mechanism of action of 1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol can be compared with similar compounds such as:

    1-[2-(Aminomethyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol: This compound lacks the cyclobutyl group, which may affect its reactivity and biological activity.

    1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[methylamino]propan-2-ol: The absence of the cyclohexyl group can lead to differences in its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol

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